molecular formula C15H14F3N3 B10927778 2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline

2-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B10927778
M. Wt: 293.29 g/mol
InChI Key: VKGQSGJEPFQQOT-UHFFFAOYSA-N
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Description

2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties . This interaction can modulate various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-METHYL-6-(CHLORO)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE
  • 2-[4-METHYL-6-(BROMO)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE

Uniqueness

The presence of the trifluoromethyl group in 2-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1,2,3,4-TETRAHYDROISOQUINOLINE makes it unique compared to its chloro and bromo analogs. The trifluoromethyl group imparts distinct electronic properties, such as increased electronegativity and lipophilicity, which can enhance the compound’s biological activity and stability .

Properties

Molecular Formula

C15H14F3N3

Molecular Weight

293.29 g/mol

IUPAC Name

2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H14F3N3/c1-10-8-13(15(16,17)18)20-14(19-10)21-7-6-11-4-2-3-5-12(11)9-21/h2-5,8H,6-7,9H2,1H3

InChI Key

VKGQSGJEPFQQOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)C(F)(F)F

Origin of Product

United States

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